Monoethyl phthalate

Descripción general

Descripción

Monoethyl phthalate (MEP) is the primary urinary metabolite of diethyl phthalate (DEP), a phthalate ester widely used as a plasticizer and solvent in personal care products (PCPs) such as cosmetics, perfumes, and shampoos . Human exposure to DEP is nearly ubiquitous, as evidenced by high detection rates of MEP in urine samples globally. Studies report that MEP concentrations in the U.S. population are often an order of magnitude higher than metabolites of other phthalates, such as di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP) . For instance, median urinary MEP levels in Guangzhou, China, were reported at 9.956 ng/mL, while U.S. NHANES data consistently show MEP as the most abundant phthalate metabolite in urine (>75% detection rate) .

Métodos De Preparación

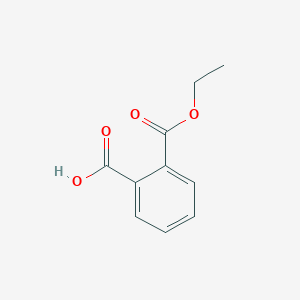

Rutas sintéticas y condiciones de reacción: El ftalato de monoetilo se sintetiza mediante la esterificación del ácido ftálico con etanol. La reacción normalmente implica calentar el ácido ftálico con etanol en presencia de un catalizador, como el ácido sulfúrico, para facilitar el proceso de esterificación . La reacción se puede representar de la siguiente manera:

6\text{H}_4(\text{COOH})_2 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_4(\text{COO}\text{C}_2\text{H}_5)(\text{COOH}) + \text{H}_2\text{O} C6H4(COOH)2+C2H5OH→C6H4(COOC2H5)(COOH)+H2O

Métodos de producción industrial: En entornos industriales, la producción de ftalato de monoetilo implica procesos de esterificación a gran escala. La reacción se lleva a cabo en reactores equipados con mecanismos de calefacción y agitación para garantizar una mezcla uniforme y una transferencia de calor eficiente. La mezcla de reacción se somete entonces a destilación para separar el éster deseado de los subproductos de la reacción y los materiales de partida no reaccionados {_svg_4}.

3. Análisis de las reacciones químicas

Tipos de reacciones: El ftalato de monoetilo se somete a diversas reacciones químicas, incluidas reacciones de hidrólisis, oxidación y sustitución .

Reactivos y condiciones comunes:

Principales productos formados:

Hidrólisis: Ácido ftálico y etanol.

Oxidación: Ácido ftálico y otros derivados oxidados.

Sustitución: Diversos ésteres de ftalato sustituidos dependiendo del sustituyente introducido.

Análisis De Reacciones Químicas

Types of Reactions: Monoethyl phthalate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions .

Common Reagents and Conditions:

Substitution: this compound can undergo substitution reactions where the ethyl group is replaced by other functional groups under specific conditions.

Major Products Formed:

Hydrolysis: Phthalic acid and ethanol.

Oxidation: Phthalic acid and other oxidized derivatives.

Substitution: Various substituted phthalate esters depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Industrial Applications

- Plasticizers : MEP is extensively used to enhance the flexibility and durability of PVC products. It is commonly found in construction materials, electrical cables, and consumer goods.

- Cosmetics and Personal Care Products : MEP is utilized in formulations for fragrances, nail polishes, and hair products to improve texture and stability .

- Pharmaceuticals : In the pharmaceutical industry, MEP is employed as a plasticizer in enteric coatings for solid oral dosage forms to maintain flexibility and ensure proper drug release .

Health Implications

Research indicates that exposure to MEP can lead to various health concerns:

- Endocrine Disruption : MEP has been shown to interfere with hormonal functions, potentially affecting reproductive health. Studies have linked high levels of MEP exposure to reduced sperm motility and concentration in adult men .

- Diabetes Risk : Recent findings suggest that low-dose exposure to MEP may induce proliferation in pancreatic beta cells, potentially increasing insulin production and contributing to insulin resistance—a precursor to type 2 diabetes .

- Developmental Effects : Exposure during pregnancy has been associated with adverse reproductive outcomes, including developmental toxicity in offspring .

Comparative Study on Phthalate Exposure

A study comparing urinary levels of phthalate metabolites across populations in the Czech Republic, Slovakia, and Hungary found significant differences in MEP concentrations among children. The study highlighted that increased use of personal care products correlated with higher levels of MEP exposure .

Gene Expression Changes Due to MEP Exposure

Research involving postmenopausal women exposed to low doses of DEP (which metabolizes into MEP) observed alterations in gene expression related to breast cancer risk. This study indicated that even low-level exposure could lead to genomic changes with potential implications for cancer development .

Environmental Impact

MEP is not only a concern for human health but also poses risks to wildlife and ecosystems. Its presence in the environment is attributed to its continuous release from consumer products. Studies have documented its persistence and potential effects on aquatic organisms due to endocrine disruption .

Regulatory Considerations

Due to the health risks associated with phthalates like MEP, regulatory bodies are increasingly scrutinizing their use. The FDA has issued guidance limiting certain phthalates in pharmaceuticals due to their toxicological profiles . Furthermore, action plans are being developed by various states to mitigate exposure risks from phthalates in consumer products .

Data Table: Applications of this compound

| Application Area | Specific Uses | Health Concerns |

|---|---|---|

| Plastic Industry | Plasticizers for PVC | Endocrine disruption |

| Cosmetics | Fragrances, nail polish | Reproductive toxicity |

| Pharmaceuticals | Plasticizers in drug formulations | Developmental effects |

| Environmental Monitoring | Indicator of phthalate exposure | Wildlife endocrine disruption |

Mecanismo De Acción

El ftalato de monoetilo ejerce sus efectos principalmente a través de su interacción con el sistema endocrino . Puede interferir con la síntesis, el transporte y el metabolismo de las hormonas uniéndose a receptores nucleares, receptores de membrana y vías de señalización intracelular . Esta disrupción puede conducir a diversos efectos fisiológicos y del desarrollo, particularmente en los sistemas reproductivo y neurológico .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Phthalate Metabolites

Exposure Levels and Detection Rates

The following table summarizes key differences in exposure profiles among common phthalate metabolites:

Key Observations :

- MEP is the most frequently detected metabolite, reflecting DEP’s pervasive use in PCPs.

- MBP exhibits strikingly high concentrations in certain regions (e.g., 240.121 ng/mL in Guangzhou), exceeding reference exposure limits and posing health risks .

- MEHP (a DEHP metabolite) shows lower concentrations than MEP but is still widely detected due to DEHP’s use in plastics.

Health Outcomes and Epidemiological Associations

MEP :

- Reproductive Health : Associated with increased risks of clinical pregnancy loss (ORs 1.3–2.7 in case-control studies) .

- Pubertal Timing : In overweight/obese girls, higher MEP levels correlate with earlier menarche (HR: 1.30; 95% CI: 1.10–1.53) .

- Null Associations: No significant links to endometriosis or uterine fibroids in NHANES analyses .

MBP :

- Pregnancy Loss : Strong associations with miscarriage (OR: 2.75; 95% CI: 1.02–4.05) .

- Endometriosis/Fibroids : Positive associations in NHANES data (OR: 1.71; 95% CI: 1.07–2.75) .

- Dietary Influence : Elevated MBP levels linked to fried food and seafood consumption .

MEHP :

- Ecotoxicity: Detected in marine mammals (e.g., bottlenose dolphins), indicating environmental persistence .

MBzP :

Demographic and Regional Variability

- MEP: Higher concentrations in non-Hispanic Black populations and women (vs. men) .

- MBP : Elevated in children and linked to lower education levels (e.g., Guangzhou study) .

- MEHP : Higher in children, reflecting increased exposure to DEHP-containing toys and products .

Regulatory and Public Health Implications

Actividad Biológica

Monoethyl phthalate (MEP) is a metabolite of diethyl phthalate (DEP), a widely used plasticizer found in various consumer products. Understanding the biological activity of MEP is crucial due to its implications for human health and environmental safety. This article synthesizes research findings, case studies, and relevant data on the biological effects of MEP.

MEP is formed through the hydrolysis of DEP, which is commonly utilized in cosmetics, personal care products, and plastic materials. MEP's chemical structure allows it to interact with biological systems, potentially leading to various health effects.

1. Toxicity Studies

Research indicates that MEP exhibits lower toxicity compared to its parent compound DEP. A study involving Saccharomyces cerevisiae (yeast) demonstrated that while DEP completely inhibited yeast growth at concentrations above 3.125 mM, MEP did not show significant inhibitory effects on yeast growth in both rich and synthetic media . This suggests that MEP may have a different mode of action or lower bioactivity than DEP.

2. Human Cell Lines

In comparative toxicity studies on human cell lines (HepG2, A375, and HEK293FT), DEP was found to be more toxic than MEP, reinforcing the notion that MEP poses a reduced risk in cellular contexts .

3. Endocrine Disruption

Phthalates, including MEP, are classified as endocrine disruptors. They can interfere with hormonal balance in humans and wildlife. A case study highlighted urinary levels of phthalate metabolites among populations in the Czech Republic, Slovakia, and Hungary, revealing significant exposure differences linked to personal care product use . Notably, MEP concentrations were highest in Hungary, correlating with increased use of such products.

Table 1: Summary of Biological Activities of this compound

Case Studies and Population Exposure

A comprehensive study analyzed urinary phthalate metabolites across different populations. It found that children had significantly higher levels of MEP compared to their mothers, suggesting varying exposure sources and patterns . The study utilized advanced analytical techniques such as ultra-high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UHPLC-ESI-MS/MS) for accurate metabolite detection.

Propiedades

IUPAC Name |

2-ethoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWHKOHZGJFMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052696 | |

| Record name | Monoethyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Monoethyl phthalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002120 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2306-33-4 | |

| Record name | Monoethyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2306-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalic acid, monoethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002306334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monoethyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monoethyl phthalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002120 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.